N-[2-(4-chlorophenyl)ethyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H22ClN3O3S2 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-31-19-8-4-17(5-9-19)14-28-23(30)22-20(11-13-32-22)27-24(28)33-15-21(29)26-12-10-16-2-6-18(25)7-3-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) |
InChI Key |
HUOABDBKRGNJRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylethylamine and 4-methoxybenzyl chloride, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiolation to form the final product. Reaction conditions may vary, but common solvents include dichloromethane and ethanol, with catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
N-[2-(4-CHLOROPHENYL)ETHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
